molecular formula C10H11N3O B1168119 mating pheromone Er-1 CAS No. 118337-10-3

mating pheromone Er-1

Cat. No.: B1168119
CAS No.: 118337-10-3
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Description

Table 1: Sequence Comparison of Er-1 with Homologous Pheromones

Pheromone Residues Identity vs. Er-1 Key Structural Differences
Er-10 37 44% Shorter C-terminus
Er-2 38 32% Deletion in helix 2
Er-13 38 48% Modified helix 3 surface

Secondary Structural Features and Helical Bundle Organization

Er-1 adopts a three-helix bundle fold stabilized by hydrogen bonding and hydrophobic interactions:

  • Helix 1 : Residues 2–9 (N-terminal α-helix).
  • Helix 2 : Residues 12–19 (central α-helix).
  • Helix 3 : Residues 24–33 (C-terminal α-helix).

Circular dichroism (CD) spectroscopy confirmed 45–50% α-helical content, consistent with NMR data. The helical bundle is interconnected by loops:

  • Loop 1 (residues 10–11) links helices 1 and 2.
  • Loop 2 (residues 20–23) connects helices 2 and 3.

Hydrophobic residues (Ile8, Leu18, Tyr29, Met30) form the helical core, while charged residues (Glu4, Glu12, Asp24) stabilize surface interactions.

Tertiary Structure Determination via X-ray Crystallography and NMR Spectroscopy

X-ray Crystallography (1.0 Å Resolution):

  • Space group: P4₃ (tetragonal), unit cell dimensions a = b = 39.1 Å, c = 19.4 Å.
  • Asymmetric unit contains a dimer, with crystal packing revealing tetrameric assemblies.
  • Disulfide bond geometry confirmed: Cys3–Cys19 (2.02 Å), Cys10–Cys36 (2.11 Å), Cys15–Cys28 (2.08 Å).

NMR Solution Structure (PDB: 1ERL):

  • 20 conformers with backbone RMSD of 0.55 Å.
  • Flexible C-terminus (residues 34–40) exhibits conformational variability.

Structural Overlap :

  • Helix 1–3 positions match between X-ray and NMR structures (RMSD <1.0 Å).
  • Divergence occurs in loop regions due to crystal packing constraints.

Quaternary Structure and Oligomerization Dynamics

Er-1 self-associates into dimers and higher-order oligomers:

  • Gel filtration : Native molecular weight ~9–12 kDa (dimer to trimer).
  • Crystallographic data : Tetramers in asymmetric unit, arranged via helix 3 interactions.

Oligomerization Interfaces:

  • Helix 1/2 Interface : Hydrophobic interactions between helices 1 and 2 of adjacent monomers (e.g., Ile8–Ala6).
  • Helix 3 Interface : Polar contacts (Glu21–Arg25) and π-stacking (Tyr29–Tyr31).

Functional Implications:

  • Autocrine signaling requires oligomerization for receptor clustering.
  • Paracrine interactions (e.g., Er-1/Er-2) disrupt oligomerization, terminating growth signals.

Table 2: Structural Techniques and Key Findings

Method Resolution Key Contribution
X-ray crystallography 1.0 Å Disulfide geometry, tetrameric packing
NMR spectroscopy 20 conformers Solution dynamics, C-terminal flexibility
CD spectroscopy N/A Helical content validation

Properties

CAS No.

118337-10-3

Molecular Formula

C10H11N3O

Synonyms

mating pheromone Er-1

Origin of Product

United States

Scientific Research Applications

Structural Characteristics

The mating pheromone Er-1 consists of a 40-amino acid protein that plays a critical role in the mating process of Euplotes raikovi. The crystal structure of Er-1 has been elucidated, revealing important insights into its binding mechanisms with pheromone receptors. The cooperative model of pheromone/receptor interactions suggests that strong protein-protein interactions facilitate the formation of linear chains and two-dimensional layers, which are crucial for effective signaling during mating processes .

Table 1: Structural Features of this compound

FeatureDescription
Length40 amino acids
Structural ModelCooperative binding model
Key Structural MotifHelix-3
Binding MechanismProtein-protein interactions

Mating Mechanisms and Pheromone-Receptor Interactions

Research has demonstrated that mating pheromones such as Er-1 are essential for facilitating mating behaviors in ciliated protozoa. The interaction between Er-1 and its receptors is characterized by high specificity, which is vital for ensuring successful mating events. Studies show that the binding affinity of Er-1 to its receptors can influence the reproductive success of Euplotes raikovi by promoting vegetative cell growth and enhancing mating efficiency .

Case Study 1: Mating Behavior in Euplotes raikovi

A study investigated the mating behavior of Euplotes raikovi in response to varying concentrations of Er-1. The results indicated that higher concentrations of the pheromone significantly increased the likelihood of successful mating pairs forming, demonstrating the importance of chemical signaling in reproductive strategies .

Case Study 2: Pheromone Detection Mechanisms

Another research effort focused on understanding how Euplotes raikovi detects its own pheromones. This study utilized electrophysiological techniques to measure receptor responses to Er-1, revealing that specific receptor types are activated by the pheromone. This finding underscores the evolutionary significance of pheromonal communication in maintaining genetic diversity within populations .

Ecological and Agricultural Applications

The insights gained from studying this compound extend beyond fundamental biology into practical applications. For instance, understanding how pheromones influence mating can inform pest management strategies in agriculture. By synthesizing or manipulating such pheromones, it may be possible to disrupt mating patterns in pest species, thereby reducing crop damage without relying on chemical pesticides.

Table 2: Potential Applications of this compound

Application AreaDescription
Pest ManagementDisruption of pest mating through synthetic pheromones
Ecological ResearchInsights into reproductive strategies and genetic diversity
Synthetic BiologyDevelopment of engineered organisms with tailored mating signals

Comparison with Similar Compounds

Structural Features

Er-1 adopts a compact three-helix bundle fold in solution, stabilized by residues 2–9 (α1), 12–19 (α2), and 24–33 (α3) . The C-terminal region (residues 34–40) exhibits conformational flexibility and is critical for receptor specificity . Nuclear magnetic resonance (NMR) studies show an average root-mean-square deviation (RMSD) of 0.55 Å for backbone atoms, indicating high structural homogeneity . Crystal structures reveal that Er-1 molecules form linear chains and two-dimensional layers via cooperative interactions involving helices 1–2 (inter-chain contacts) and helix 3 (intra-chain contacts) .

Comparison with Similar Pheromones

Er-1 belongs to a family of homologous pheromones in E. raikovi, including Er-2, Er-10, and Er-13. Below is a detailed comparison of their structural, biochemical, and functional properties.

Table 1: Structural and Functional Properties of Euplotes Pheromones

Property Er-1 Er-2 Er-10 Er-13
Length (aa) 40 40 38 38
Sequence Identity Reference (100%) ~44% vs. Er-1 43% vs. Er-1 Allelic variant of Er-1
Key Structural Motifs Three α-helices; flexible C-terminus Deletion in α2 (3₁₀-helix) Conserved α1-α2 core; truncated C-terminus Similar helix arrangement; altered intra-chain contacts
Binding Affinity Kd = 4.63 × 10⁻⁹ M Competes with Er-1 (IC₅₀ ~nM) Competes with Er-1 (IC₅₀ ~nM) Binds type-XIII cells
Receptor Specificity Type-I cells Type-II cells Type-X cells Type-XIII cells
Crystal Packing Linear chains + 2D layers Not determined Not determined Linear chains (no layers)

Key Differences

Sequence and Structural Divergence :

  • Er-2 and Er-10 share ~43–44% sequence identity with Er-1, but Er-2 has a deletion in α2, forming a 3₁₀-helix instead of an α-helix .
  • Er-13, an allelic variant of Er-1, replaces key residues (Arg25 → Met28, Tyr29 → Trp35), altering intra-chain interfaces from hydrophilic (Er-1) to hydrophobic (Er-13) .

Receptor Interactions :

  • Er-1 binds autocrinely to type-I cells, while Er-2 and Er-10 act paracrinely on heterotypic cells .
  • Er-13 lacks the ability to form 2D layers in crystals, suggesting helix-3 is critical for receptor binding, whereas helices 1–2 mediate lattice-specific interactions .

Cross-Reactivity :

  • Er-1 and IL-2 exhibit reciprocal binding to each other’s receptors, likely due to structural similarities in helix-3 .
  • Er-2 antagonizes Er-1 by blocking receptor internalization, highlighting functional divergence despite structural homology .

Evolutionary Insights

Pheromones in E. raikovi likely evolved through gene duplication and allelic diversification, enabling mating type specificity . For example, Er-1 and Er-13 share allelic origins but differ in residues critical for receptor discrimination .

Preparation Methods

Cultivation of Euplotes raikovi

Euplotes raikovi is cultivated in nutrient-rich aqueous media under controlled laboratory conditions. The ciliates are typically maintained at temperatures between 20–25°C, with a pH range of 6.5–7.5 to mimic their natural habitat. Cultures are aerated to ensure sufficient oxygen levels and monitored for cell density, which directly correlates with pheromone secretion rates. Upon reaching late-logarithmic growth phase, the cells secrete Er-1 into the surrounding medium as part of their autocrine signaling mechanism.

Harvesting and Preliminary Processing

The extracellular medium containing secreted Er-1 is separated from cellular biomass via centrifugation (e.g., 10,000 × g for 15 minutes) followed by microfiltration (0.22 μm pore size) to remove residual particulates. The clarified supernatant is then concentrated using ultrafiltration membranes with a molecular weight cutoff of 3–5 kDa, retaining Er-1 (≈4.5 kDa) while excluding smaller contaminants.

Chromatographic Purification

Concentrated Er-1 is purified through a combination of ion-exchange and size-exclusion chromatography.

Ion-Exchange Chromatography

The sample is loaded onto a cation-exchange column (e.g., SP Sepharose) equilibrated with a low-sodium buffer (pH 4.6). Er-1, with an isoelectric point (pI) of ≈4.8, binds to the column under these conditions. Contaminants are eluted using a stepwise gradient of increasing ionic strength, while Er-1 is retained until a 0.5–1.0 M NaCl elution step.

Size-Exclusion Chromatography

Further purification is achieved via size-exclusion chromatography (e.g., Sephadex G-50), which resolves Er-1 from residual high-molecular-weight impurities. The protein elutes as a single symmetric peak, confirming homogeneity.

Structural and Functional Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The three-dimensional structure of Er-1 has been resolved using NMR spectroscopy under conditions mirroring its native state (pH 4.6, 27°C). The protein adopts a compact globular fold stabilized by three α-helices and a disulfide bond between Cys⁶ and Cys³⁸. The pheromone-binding interface, critical for receptor interaction, is localized to a hydrophobic patch on helix 2.

Receptor Binding and Internalization Dynamics

Er-1 binds to its cognate receptor, p15, a type II membrane protein on Euplotes cells. Binding induces receptor clustering and internalization via endocytic vesicles, a process blocked by the antagonistic pheromone Er-2. This dynamic is quantified using fluorescence microscopy and radiolabeled Er-1, revealing a dissociation constant (Kₑd) of 1.2 ± 0.3 nM.

Comparative Analysis of Preparation Methods

Parameter Natural Isolation Recombinant Expression
Source Euplotes raikovi culturesEngineered host (e.g., E. coli)
Yield 0.5–1.0 mg/L culture10–50 mg/L culture
Post-Translational Modifications Native disulfide bondsRequires refolding and oxidation
Time Required 2–3 weeks1–2 weeks
Functional Fidelity HighVariable

Challenges and Optimizations

Scalability Limitations

Natural isolation yields are constrained by the slow growth rate of Euplotes raikovi (doubling time: 12–18 hours). Scaling production requires large-volume bioreactors, which introduce logistical challenges in maintaining sterile conditions and consistent nutrient supply.

Stability Considerations

Er-1 is susceptible to proteolytic degradation at neutral pH. Purification buffers are maintained at pH 4.6 to preserve structural integrity, and protease inhibitors (e.g., PMSF) are added during initial processing .

Q & A

Basic Research Questions

Q. What structural features define the Er-1 pheromone's receptor-binding interface?

  • Methodological Answer : The receptor-binding interface of Er-1 is primarily defined by helix-3, which mediates intra-chain interactions through conserved hydrophobic and hydrophilic residues. X-ray crystallography (1.6 Å resolution) revealed that helix-3 residues (e.g., Arg25, Tyr29, and Met30) form hydrogen bonds and hydrophobic contacts critical for oligomerization into linear chains . Comparative NMR studies with Er-10 and Er-2 homologs further confirm helix-3's centrality, as its backbone trace and sidechain orientations are structurally conserved across species .

Q. How is Er-1 synthesized and processed in Euplotes raikovi?

  • Methodological Answer : Er-1 is encoded by a 75-amino-acid pre-pro-Er-1 cDNA sequence, with the mature pheromone starting at Asp35. cDNA library screening (lambda gt10/pUC12 vectors) and Edman degradation confirmed post-translational cleavage of the N-terminal signal peptide and pro-region. The 3'-noncoding region contains an inverted repeat with the polyadenylylation signal AACAAA, critical for RNA processing .

Q. What experimental approaches are used to determine Er-1's thermodynamic stability?

  • Methodological Answer : Circular dichroism (CD) spectroscopy and thermal denaturation assays are standard. For Er-1, CD spectra at 222 nm (α-helix signal) show a melting temperature (TmT_m) of ~65°C, indicative of mesophilic stability. Psychrophilic homologs (e.g., En-1 from Euplotes nobilii) exhibit lower TmT_m (~45°C), reflecting cold adaptation. Urea-gradient electrophoresis further quantifies disulfide bond contributions to folding stability .

Advanced Research Questions

Q. How do crystallographic space group differences between Er-1 (C2) and Er-13 (P4₃) influence interpretations of pheromone oligomerization?

  • Methodological Answer : Er-1's C2 symmetry allows helical chains to assemble into 2D layers via helices 1/2 interactions, while Er-13's P4₃ symmetry restricts oligomerization to linear chains. High-resolution crystallography (0.7–1.4 Å) and molecular replacement analysis show that layer formation in Er-1 is an artifact of crystal packing, whereas linear chain contacts (mediated by helix-3) are conserved and functionally relevant for receptor binding .

Q. How can conflicting data on autocrine vs. heterologous pheromone-receptor interactions be reconciled?

  • Methodological Answer : Autocrine binding (self-pheromone/receptor) induces receptor clustering and internalization, quantified via fluorescence microscopy and endocytosis assays. Heterologous interactions (e.g., Er-1 binding to Er-13 receptors) lack clustering, as shown by surface plasmon resonance (SPR) and immunogold labeling. Structural studies reveal that heterodimerization relies on conserved helix-3 interfaces but lacks cooperative interactions from helices 1/2, explaining reduced signaling efficacy .

Q. What role does Met30 oxidation play in shifting Er-1's activity from growth-promoting to mating-inducing?

  • Methodological Answer : Sulfur atom oxidation of Met30 disrupts intra-chain hydrogen bonding and sterically hinders helix-3 interactions. Radiolabeled binding assays show oxidized Er-1 forms weak, non-internalizing receptor complexes, mimicking heterologous signaling. Molecular dynamics simulations correlate Met30 conformational flexibility with loss of autocrine activity .

Key Methodological Considerations

  • Crystallographic Analysis : Use non-conventional de novo phasing for small, disulfide-rich proteins. Er-1 required 1.6 Å data and iterative refinement to resolve Met30 dual conformations .
  • Binding Assays : Combine SPR (for kinetics) with cross-linking and SDS-PAGE to validate oligomerization states .
  • Ethical Frameworks : Adopt FINER criteria (Feasible, Novel, Ethical, Relevant) for experimental design, particularly in cross-species mating studies .

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